
1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone
Description
1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone (CAS: 16184-89-7) is a trifluorinated acetophenone derivative featuring a piperidine ring substituted with a 4-bromophenyl group. This compound is structurally characterized by:
- Trifluoroethanone moiety: A strong electron-withdrawing group that enhances reactivity and metabolic stability.
- Piperidine scaffold: A six-membered nitrogen-containing ring, often utilized in medicinal chemistry for its conformational flexibility and bioavailability.
- 4-Bromophenyl substituent: A halogenated aromatic group that influences lipophilicity and intermolecular interactions.
The compound is frequently employed as an intermediate in chemoenzymatic syntheses, such as the production of enantiopure alcohols via bioreduction . Its structural features make it valuable in drug discovery, particularly for kinase inhibitors and enzyme modulators.
Properties
Molecular Formula |
C13H13BrF3NO |
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Molecular Weight |
336.15 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13BrF3NO/c14-11-3-1-9(2-4-11)10-5-7-18(8-6-10)12(19)13(15,16)17/h1-4,10H,5-8H2 |
InChI Key |
OMSHPHNXQGZEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of the trifluoroethanone group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The trifluoroethanone moiety is believed to enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone
- Key Difference : Contains a 4-bromobenzoyl group (C=O linkage) instead of a direct 4-bromophenyl attachment.
- This compound is used in high-throughput drug screening (ZINC36463737) .
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
- Key Difference: A methyl group on the piperidine ring and an ethanone bridge instead of trifluoroethanone.
- Impact : Reduced electronegativity due to the absence of fluorine atoms, leading to lower metabolic stability. The methyl group enhances lipophilicity (XLogP3: 3.3 vs. ~2.8 for the target compound) .
1-(4-Bromophenyl)-2,2,2-trifluoroethanone
- Key Difference : Lacks the piperidine ring.
- Impact : Simpler structure with higher volatility (boiling point: 29–29.5°C) and reduced molecular weight (253.02 g/mol vs. ~356.17 g/mol for the target compound). Used in Suzuki-Miyaura cross-coupling reactions .
Brorphine (1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Physical and Chemical Properties
Analysis: The trifluoroethanone group increases hydrogen-bond acceptor count compared to non-fluorinated analogues, enhancing solubility in polar solvents. Piperidine-containing compounds exhibit higher molecular weights and lipophilicity (XLogP3 > 3), favoring blood-brain barrier penetration.
Biological Activity
The compound 1-(4-(4-Bromophenyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many piperidine derivatives have shown promising antibacterial properties. The introduction of halogenated phenyl groups can enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Enzyme Inhibition : Several studies have reported that compounds containing piperidine moieties can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives against common bacterial strains. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .
- Enzyme Inhibition Studies : In vitro assays revealed that certain derivatives of piperidine exhibited significant inhibition of AChE with IC50 values ranging from 0.63 to 2.14 μM. These findings suggest that modifications to the piperidine structure can enhance enzyme inhibitory potency, which is crucial for drug development targeting neurodegenerative diseases .
Comparative Biological Activity Table
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